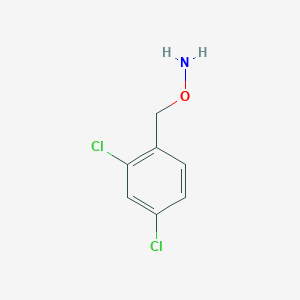

O-(2,4-Dichlorobenzyl)hydroxylamine

Description

BenchChem offers high-quality O-(2,4-Dichlorobenzyl)hydroxylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about O-(2,4-Dichlorobenzyl)hydroxylamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

O-[(2,4-dichlorophenyl)methyl]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Cl2NO/c8-6-2-1-5(4-11-10)7(9)3-6/h1-3H,4,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWUMUUIIAOFEFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)CON | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30332826 | |

| Record name | O-(2,4-Dichlorobenzyl)hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30332826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52370-40-8 | |

| Record name | O-(2,4-Dichlorobenzyl)hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30332826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of O-(2,4-Dichlorobenzyl)hydroxylamine

Abstract

O-(2,4-Dichlorobenzyl)hydroxylamine is a pivotal chemical intermediate, finding extensive application in the synthesis of biologically active molecules within the pharmaceutical and agrochemical sectors.[1][2] Its structure, featuring a substituted benzyl group attached to an aminooxy moiety, makes it a versatile building block for creating complex target molecules, including oximes and hydroxamic acids. This guide provides an in-depth exploration of the prevalent and efficient synthetic pathways to O-(2,4-Dichlorobenzyl)hydroxylamine, with a focus on chemical principles, procedural details, and the rationale behind experimental choices. The content is tailored for researchers, chemists, and professionals engaged in drug discovery and process development, offering a blend of theoretical grounding and practical, field-proven methodologies.

Introduction and Strategic Overview

The synthesis of O-alkylated hydroxylamines, such as the title compound, presents a specific challenge: controlling the regioselectivity of alkylation. Direct alkylation of hydroxylamine is often complicated by a lack of selectivity, leading to mixtures of N-alkylated, O-alkylated, and di-alkylated products, alongside safety concerns associated with the handling of hydroxylamine at elevated temperatures.[3][4]

To circumvent these issues, modern synthetic strategies universally employ a protection-alkylation-deprotection sequence. The core principle involves temporarily "masking" the nitrogen atom of a hydroxylamine surrogate with a protecting group. This directs the subsequent alkylation to the oxygen atom. The final step involves the selective removal of the protecting group to liberate the desired O-alkylated hydroxylamine.

Two primary protecting group strategies have proven most effective and are detailed in this guide:

-

The Phthalimide Method: Utilizes N-hydroxyphthalimide as the hydroxylamine surrogate. This route is favored for its high yields and the crystalline, easily purified nature of the intermediate.[5][6]

-

The Urethane Method: Employs N-hydroxyurethane as the starting material, offering a one-pot procedure with high chemo- and regio-selectivity.[4][7]

This guide will first detail the synthesis of the key electrophile, 2,4-dichlorobenzyl chloride, before providing comprehensive protocols for both primary pathways to the title compound.

Synthesis of the Key Precursor: 2,4-Dichlorobenzyl Chloride

The primary precursor for the O-alkylation step is 2,4-dichlorobenzyl chloride. Its synthesis is a foundational step in the overall pathway.

Core Reaction: Free-Radical Chlorination

The most common industrial method for producing 2,4-dichlorobenzyl chloride is through the free-radical chlorination of 2,4-dichlorotoluene.[8][9] The reaction is initiated by light or a radical initiator, such as azobisisobutyronitrile (AIBN), and proceeds via a chain mechanism where a chlorine radical abstracts a hydrogen atom from the methyl group of the toluene derivative.

Caption: Free-radical chlorination of 2,4-dichlorotoluene.

Experimental Protocol: Chlorination of 2,4-Dichlorotoluene

This protocol is adapted from established industrial methods.[9]

Materials:

-

2,4-Dichlorotoluene

-

Azobisisobutyronitrile (AIBN) or other suitable radical initiator

-

Chlorine gas

-

Inert solvent (optional, reaction can be run neat)

Procedure:

-

Charge a reaction vessel equipped with a stirrer, gas inlet, condenser, and light source (if used for initiation) with 2,4-dichlorotoluene.

-

Add a catalytic amount of AIBN.

-

Heat the mixture to the reaction temperature, typically between 120-130°C.[9]

-

Slowly introduce a controlled stream of chlorine gas into the reaction mixture under illumination.

-

Monitor the reaction progress by Gas Chromatography (GC) to maximize the formation of the mono-chlorinated product and minimize the formation of dichlorinated side products like 2,4-dichlorobenzylidene dichloride.[8]

-

Once the desired conversion is achieved, stop the chlorine flow and cool the reaction mixture.

-

Purge the system with an inert gas (e.g., nitrogen) to remove residual HCl and chlorine.

-

The crude 2,4-dichlorobenzyl chloride is typically purified by vacuum distillation.

Primary Synthesis Pathway: The N-Hydroxyphthalimide Method

This two-step approach is highly reliable and scalable, making it a preferred method in many applications.[5][6] It involves the O-alkylation of N-hydroxyphthalimide followed by acidic hydrolysis.

// Nodes NHPI [label="N-Hydroxyphthalimide"]; DCBC [label="2,4-Dichlorobenzyl\nChloride"]; Intermediate [label="N-(2,4-Dichlorobenzyloxy)phthalimide", fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="O-(2,4-Dichlorobenzyl)hydroxylamine\n(as HCl salt)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges NHPI -> Intermediate [label="Step 1: Alkylation\nBase (e.g., NaHCO₃)\nPhase-Transfer Catalyst"]; DCBC -> Intermediate; Intermediate -> Product [label="Step 2: Hydrolysis\nAcid (e.g., HCl, AcOH)\nReflux"]; }

Caption: Two-step synthesis via the N-hydroxyphthalimide intermediate.

Step 1: Synthesis of N-(2,4-Dichlorobenzyloxy)phthalimide

Causality Behind Experimental Choices:

-

Protecting Group: N-hydroxyphthalimide is an ideal hydroxylamine surrogate. Its proton is acidic enough to be removed by a mild base, yet the resulting anion is a soft nucleophile that selectively attacks the benzylic carbon, ensuring O-alkylation.

-

Phase-Transfer Catalysis (PTC): The reaction involves reagents soluble in different phases (N-hydroxyphthalimide salt in aqueous, benzyl chloride in organic). A phase-transfer catalyst, such as tetrabutylammonium hydrogen sulfate (Bu₄NHSO₄), shuttles the phthalimide anion across the phase boundary, dramatically accelerating the reaction rate. This technique is crucial for achieving high yields and is well-suited for large-scale synthesis.[6]

-

Base Selection: A mild inorganic base like sodium bicarbonate (NaHCO₃) is preferred over strong bases like NaOH. Strong bases can degrade the N-hydroxyphthalimide substrate at elevated temperatures.[6]

Experimental Protocol: (Adapted from the general procedure by Bonaccorsi and Giorgi[6])

| Reagent | Molar Eq. | Purpose |

| N-Hydroxyphthalimide | 1.0 | Hydroxylamine Surrogate |

| 2,4-Dichlorobenzyl Chloride | 1.05 | Alkylating Agent |

| Sodium Bicarbonate (NaHCO₃) | 2.0 | Base |

| Bu₄NHSO₄ | 0.1 | Phase-Transfer Catalyst |

| Dichloromethane / Water | - | Solvent System (1:1 v/v) |

Procedure:

-

To a stirred mixture of water, dichloromethane, sodium bicarbonate, and Bu₄NHSO₄, add 2,4-dichlorobenzyl chloride.

-

Heat the mixture to a gentle reflux (approx. 40°C).

-

Add N-hydroxyphthalimide portion-wise over several hours. The slow addition helps to control the reaction exotherm and maintain optimal concentration gradients.

-

After the addition is complete, continue stirring at reflux for an additional 2-3 hours, monitoring progress by TLC or HPLC.

-

Cool the mixture and separate the organic and aqueous layers.

-

Extract the aqueous phase with fresh dichloromethane.

-

Combine the organic phases and wash sequentially with 5% aq. NaHCO₃, dilute HCl, and finally water.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude N-(2,4-Dichlorobenzyloxy)phthalimide as a solid. This product is often of sufficient purity for the next step, or it can be further purified by recrystallization from ethanol.[5]

Step 2: Hydrolysis to O-(2,4-Dichlorobenzyl)hydroxylamine Hydrochloride

Causality Behind Experimental Choices:

-

Acidic Hydrolysis: The phthalimide group is robust but can be cleaved under strong acidic conditions (e.g., refluxing HCl in acetic acid) to release the desired hydroxylamine and phthalic acid as a byproduct.[6]

-

Isolation as Hydrochloride Salt: The free base of O-benzylhydroxylamines can be oily and less stable. Isolation as the hydrochloride salt provides a stable, crystalline solid that is easier to handle, purify, and store.[3] The salt is formed by treating the isolated free base with gaseous or ethanolic HCl.[4][7]

Experimental Protocol: (Adapted from Bonaccorsi and Giorgi[6])

Procedure:

-

Suspend the crude N-(2,4-Dichlorobenzyloxy)phthalimide in a mixture of glacial acetic acid and concentrated hydrochloric acid (37%).

-

Heat the mixture to reflux for 1.5-2 hours. The solid will gradually dissolve as the hydrolysis proceeds. Phthalic acid may precipitate upon cooling.

-

Concentrate the reaction mixture in vacuo to remove the acids.

-

To the solid residue, add water and make the suspension alkaline (pH > 10) by the careful addition of 10% aq. NaOH while cooling in an ice bath. This neutralizes the excess acid and converts the product's hydrochloride salt to the free base.

-

Extract the free base into an organic solvent like dichloromethane or diethyl ether (3x).

-

Combine the organic extracts, dry over anhydrous Na₂SO₄, and filter.

-

To precipitate the hydrochloride salt, bubble dry HCl gas through the solution at 0-5°C, or add a saturated solution of HCl in ethanol until precipitation is complete.

-

Collect the resulting white crystalline solid by filtration, wash with cold diethyl ether, and dry in a vacuum oven.

Alternative Synthesis Pathway: The N-Hydroxyurethane Method

This method provides an efficient one-pot alternative, proceeding through an O-benzyl carbethoxyhydroxamate intermediate which is hydrolyzed in situ.[7]

// Nodes NaOEt [label="Prepare Sodium Ethoxide\n(Na in EtOH)"]; NHU [label="Add N-Hydroxyurethane"]; Alkylation [label="Add 2,4-Dichlorobenzyl Chloride\n(Stir 8-10h @ RT)"]; Hydrolysis [label="Add aq. NaOH\n(Reflux 2h)"]; Workup [label="Distill EtOH, Extract with Ether"]; Isolation [label="Add Ethanolic HCl"]; Product [label="Isolate Product by Filtration", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges NaOEt -> NHU; NHU -> Alkylation; Alkylation -> Hydrolysis; Hydrolysis -> Workup; Workup -> Isolation; Isolation -> Product; }

Caption: One-pot workflow using the N-hydroxyurethane method.

Experimental Protocol: One-Pot Synthesis

(Adapted from the general procedure by Ali et al.[7])

Procedure:

-

Prepare a solution of sodium ethoxide by carefully dissolving sodium metal in absolute ethanol.

-

To the sodium ethoxide solution, add N-hydroxyurethane and stir at room temperature.

-

Add 2,4-dichlorobenzyl chloride dropwise, ensuring the temperature does not exceed 30°C. Stir the mixture for 8-10 hours at room temperature.

-

For the deprotection step, add an aqueous solution of NaOH to the reaction mixture and heat under reflux for 2 hours.

-

Remove the ethanol by distillation.

-

Cool the residue and extract with diethyl ether (3x).

-

Combine the ether extracts and dry over anhydrous Na₂SO₄.

-

Add ethanolic HCl to the dried ether solution to precipitate the O-(2,4-Dichlorobenzyl)hydroxylamine hydrochloride.

-

Isolate the product by filtration, wash with cold ether, and dry. This method reports overall yields typically over 78%.[7]

Product Characterization and Data Summary

Proper characterization is essential to confirm the identity and purity of the final product.

| Property | Value | Source |

| Chemical Name | O-(2,4-Dichlorobenzyl)hydroxylamine hydrochloride | [10] |

| CAS Number | 51572-93-1 | |

| Molecular Formula | C₇H₈Cl₃NO | [10] |

| Molecular Weight | 228.50 g/mol | [10] |

| Appearance | White to off-white crystalline solid | General Observation |

| Purity | >97% (Typical) | [10] |

Conclusion

The synthesis of O-(2,4-Dichlorobenzyl)hydroxylamine is most effectively and safely achieved through methods that utilize N-protected hydroxylamine derivatives. The N-hydroxyphthalimide pathway offers a robust, scalable route that produces a highly pure, crystalline intermediate, simplifying purification.[5][6] The N-hydroxyurethane method presents a compelling one-pot alternative with high overall yields and operational simplicity.[7] The choice between these methods may depend on factors such as scale, available starting materials, and specific process requirements. Both pathways represent significant improvements over direct alkylation, providing reliable and selective access to this valuable chemical intermediate.

References

-

Bonaccorsi, F., & Giorgi, G. (1997). A Convenient Large Scale Synthesis of O-Benzylhydroxylamine. Synthetic Communications, 27(7), 1143-1148. [Link]

-

LookChem. (n.d.). 2,4-Dichlorobenzyl chloride 94-99-5 wiki. LookChem. [Link]

-

Bonaccorsi, F., & Giorgi, G. (1997). A Convenient Large Scale Synthesis of O-Benzylhydroxylamine. Marcel Dekker, Inc.[Link]

-

Patsnap. (n.d.). Synthesis method of 2, 4-dichlorobenzyl chloride. Eureka. [Link]

-

Ali, M. A., et al. (2014). One-pot sequential synthesis of O-(halo-substituted benzyl) hydroxylammonium salts. Arabian Journal of Chemistry, 10, S1-S5. [Link]

-

MySkinRecipes. (n.d.). O-(2,4-Dichlorobenzyl)hydroxylamine hydrochloride. MySkinRecipes. [Link]

-

Hyma Synthesis Pvt. Ltd. (n.d.). Product List. [Link]

-

Lead Sciences. (n.d.). O-(2,4-Dichlorobenzyl)hydroxylamine hydrochloride. Lead Sciences. [Link]

-

National Center for Biotechnology Information. (n.d.). O-(2,4-Dichlorobenzyl)hydroxylamine. PubChem Compound Database. [Link]

Sources

- 1. O-(2,4-Dichlorobenzyl)hydroxylamine hydrochloride [myskinrecipes.com]

- 2. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. tandfonline.com [tandfonline.com]

- 6. tandfonline.com [tandfonline.com]

- 7. arabjchem.org [arabjchem.org]

- 8. Page loading... [guidechem.com]

- 9. Synthesis method of 2, 4-dichlorobenzyl chloride - Eureka | Patsnap [eureka.patsnap.com]

- 10. O-(2,4-Dichlorobenzyl)hydroxylamine hydrochloride - Lead Sciences [lead-sciences.com]

An In-depth Technical Guide to the Synthesis of O-(2,4-Dichlorobenzyl)hydroxylamine from 2,4-Dichlorobenzyl Chloride

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the synthesis of O-(2,4-dichlorobenzyl)hydroxylamine from 2,4-dichlorobenzyl chloride. The primary focus of this document is a robust and efficient two-step synthetic pathway involving the O-alkylation of N-hydroxyphthalimide followed by hydrazinolysis. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering in-depth procedural details, mechanistic insights, and critical safety information. The methodologies presented are designed to be self-validating, with an emphasis on causality behind experimental choices to ensure reproducibility and high purity of the final product.

Introduction: Significance of O-(2,4-Dichlorobenzyl)hydroxylamine

O-(2,4-Dichlorobenzyl)hydroxylamine[1] is a key intermediate in the synthesis of a variety of biologically active molecules and pharmaceutical compounds. Its structural motif, featuring a substituted benzyl group attached to a hydroxylamine moiety, makes it a versatile building block in medicinal chemistry. The hydroxylamine group provides a nucleophilic nitrogen that can be readily incorporated into larger molecular scaffolds, while the 2,4-dichloro-substituted benzene ring can impart specific steric and electronic properties to the target molecule, potentially influencing its binding affinity and metabolic stability. A reliable and scalable synthesis of this intermediate is therefore of significant interest to the drug development community.

This guide will focus on a well-established synthetic strategy analogous to the Gabriel synthesis, which is a trusted method for the preparation of primary amines from alkyl halides.[2] By employing N-hydroxyphthalimide as a protected hydroxylamine equivalent, this approach allows for a clean and high-yielding synthesis, avoiding common side reactions associated with direct alkylation of hydroxylamine.

Synthetic Strategy and Mechanistic Rationale

The synthesis of O-(2,4-Dichlorobenzyl)hydroxylamine from 2,4-dichlorobenzyl chloride is most effectively achieved through a two-step process:

-

Step 1: O-Alkylation of N-Hydroxyphthalimide. In this step, N-hydroxyphthalimide is reacted with 2,4-dichlorobenzyl chloride to form N-(2,4-dichlorobenzyloxy)phthalimide.

-

Step 2: Hydrazinolysis of the Phthalimide Intermediate. The N-O bond in the phthalimide derivative is cleaved using hydrazine, releasing the desired O-(2,4-Dichlorobenzyl)hydroxylamine.

This strategy is predicated on the principles of using a protecting group to control the reactivity of the hydroxylamine nitrogen. Direct alkylation of hydroxylamine is often problematic as it can lead to over-alkylation and a mixture of products. The phthalimide group serves as an excellent protecting group that, after alkylation, can be cleanly removed under specific conditions.

Step 1: O-Alkylation of N-Hydroxyphthalimide

The first step of the synthesis involves the nucleophilic attack of the oxygen atom of N-hydroxyphthalimide on the electrophilic benzylic carbon of 2,4-dichlorobenzyl chloride. The reaction is typically carried out in the presence of a base to deprotonate the hydroxyl group of N-hydroxyphthalimide, thereby increasing its nucleophilicity.

Diagram 1: O-Alkylation of N-Hydroxyphthalimide

The choice of base and solvent is critical for the success of this reaction. A non-nucleophilic organic base such as triethylamine (Et3N) is often preferred to avoid competition with the N-hydroxyphthalimide anion. A polar aprotic solvent like dimethylformamide (DMF) is ideal as it can dissolve the reactants and facilitate the SN2 reaction.

Step 2: Hydrazinolysis

The second step involves the cleavage of the N-(2,4-dichlorobenzyloxy)phthalimide intermediate to liberate the free O-(2,4-dichlorobenzyl)hydroxylamine. Hydrazinolysis is a standard and effective method for the deprotection of phthalimides.[2] The reaction proceeds via nucleophilic attack of hydrazine on the carbonyl carbons of the phthalimide ring, leading to the formation of a stable phthalhydrazide byproduct and the desired product.

Diagram 2: Hydrazinolysis of the Phthalimide Intermediate

The reaction is typically carried out in an alcoholic solvent such as ethanol or methanol. The phthalhydrazide byproduct is often insoluble in the reaction mixture and can be removed by filtration, simplifying the purification of the desired O-(2,4-dichlorobenzyl)hydroxylamine.

Detailed Experimental Protocols

The following protocols are based on established procedures for analogous syntheses and are designed to provide a reliable method for the preparation of O-(2,4-Dichlorobenzyl)hydroxylamine.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | CAS Number |

| 2,4-Dichlorobenzyl chloride | 195.46 | 94-99-5 |

| N-Hydroxyphthalimide | 163.13 | 524-38-9 |

| Triethylamine (Et3N) | 101.19 | 121-44-8 |

| Dimethylformamide (DMF) | 73.09 | 68-12-2 |

| Hydrazine monohydrate | 50.06 | 7803-57-8 |

| Ethanol (EtOH) | 46.07 | 64-17-5 |

| Diethyl ether | 74.12 | 60-29-7 |

| Hydrochloric acid (HCl) | 36.46 | 7647-01-0 |

Step 1: Synthesis of N-(2,4-dichlorobenzyloxy)phthalimide

-

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add N-hydroxyphthalimide (16.3 g, 0.1 mol) and anhydrous dimethylformamide (DMF, 100 mL).

-

Addition of Base: Stir the mixture at room temperature until the N-hydroxyphthalimide is fully dissolved. Cool the solution to 0 °C using an ice bath. Slowly add triethylamine (11.1 g, 15.3 mL, 0.11 mol) dropwise over 15 minutes.

-

Addition of Alkylating Agent: In the dropping funnel, prepare a solution of 2,4-dichlorobenzyl chloride (19.5 g, 0.1 mol) in anhydrous DMF (20 mL). Add this solution dropwise to the reaction mixture at 0 °C over 30 minutes.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Pour the reaction mixture into ice-cold water (500 mL) with vigorous stirring. The product will precipitate as a white solid.

-

Isolation: Collect the solid by vacuum filtration and wash it thoroughly with water (3 x 100 mL) and then with cold ethanol (50 mL).

-

Drying: Dry the solid in a vacuum oven at 50 °C to a constant weight to yield N-(2,4-dichlorobenzyloxy)phthalimide.

Step 2: Synthesis of O-(2,4-Dichlorobenzyl)hydroxylamine

-

Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend the N-(2,4-dichlorobenzyloxy)phthalimide (from Step 1) in ethanol (250 mL).

-

Addition of Hydrazine: Warm the suspension to 50 °C and add hydrazine monohydrate (5.5 g, 5.3 mL, 0.11 mol) dropwise over 10 minutes.

-

Reaction: Heat the mixture to reflux and maintain for 2-4 hours. A thick white precipitate of phthalhydrazide will form. Monitor the reaction by TLC.

-

Isolation of Phthalhydrazide: Cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to ensure complete precipitation of the phthalhydrazide. Filter off the solid and wash it with a small amount of cold ethanol.

-

Isolation of Product: Concentrate the filtrate under reduced pressure to obtain a crude oil.

-

Purification (as Hydrochloride Salt): Dissolve the crude oil in diethyl ether (150 mL). Bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in diethyl ether, until no more precipitate forms. The hydrochloride salt of O-(2,4-Dichlorobenzyl)hydroxylamine will precipitate as a white solid.

-

Final Isolation and Drying: Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product. The free base can be obtained by neutralizing an aqueous solution of the hydrochloride salt with a suitable base (e.g., NaHCO3) and extracting with an organic solvent.

Data Presentation

| Parameter | Step 1: O-Alkylation | Step 2: Hydrazinolysis |

| Starting Material | 2,4-Dichlorobenzyl chloride | N-(2,4-dichlorobenzyloxy)phthalimide |

| Key Reagents | N-Hydroxyphthalimide, Et3N | Hydrazine monohydrate |

| Solvent | DMF | Ethanol |

| Temperature | 0 °C to Room Temperature | Reflux |

| Reaction Time | 12-16 hours | 2-4 hours |

| Typical Yield | >90% | >80% |

| Product Form | Solid | Solid (as hydrochloride) |

Safety and Handling Precautions

-

2,4-Dichlorobenzyl chloride: This compound is corrosive and a lachrymator. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.

-

Hydrazine: Hydrazine is highly toxic, corrosive, and a suspected carcinogen. All manipulations involving hydrazine should be performed in a fume hood, and appropriate PPE must be worn.

-

General Precautions: Standard laboratory safety practices should be followed throughout the synthesis. Ensure all glassware is properly secured and that appropriate fire safety measures are in place.

Conclusion

The synthesis of O-(2,4-Dichlorobenzyl)hydroxylamine from 2,4-dichlorobenzyl chloride via the O-alkylation of N-hydroxyphthalimide and subsequent hydrazinolysis is a reliable and high-yielding method. This in-depth technical guide provides a comprehensive framework for researchers to successfully perform this synthesis. By understanding the underlying mechanisms and adhering to the detailed protocols and safety precautions, a high purity of the desired product can be consistently achieved, facilitating its use in further synthetic applications.

References

-

PubChem. O-(2,4-Dichlorobenzyl)hydroxylamine. National Center for Biotechnology Information. Available at: [Link]

-

Chemistry LibreTexts. Gabriel Synthesis. Available at: [Link]

Sources

An In-Depth Technical Guide to O-(2,4-Dichlorobenzyl)hydroxylamine (CAS: 52370-40-8)

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Key Modulator of Immune Response

O-(2,4-Dichlorobenzyl)hydroxylamine is a synthetic organic compound that has garnered significant interest within the scientific community, particularly in the field of medicinal chemistry and drug discovery. Its structural features, centered around a hydroxylamine core tethered to a dichlorinated benzyl group, position it as a potent inhibitor of Indoleamine 2,3-dioxygenase-1 (IDO1), a critical enzyme implicated in immune suppression pathways. This guide provides a comprehensive technical overview of O-(2,4-Dichlorobenzyl)hydroxylamine, consolidating its physicochemical properties, synthesis, analytical characterization, and its pivotal role as a modulator of the tumor microenvironment. As a Senior Application Scientist, the following sections are designed to offer not just data, but a deeper, causal understanding of this molecule's behavior and potential applications.

Nomenclature and Structural Elucidation

At its core, O-(2,4-Dichlorobenzyl)hydroxylamine is a hydroxylamine derivative. The nomenclature precisely describes its structure: a hydroxylamine (-ONH₂) moiety where the oxygen atom is substituted with a 2,4-dichlorobenzyl group.

-

CAS Number: 52370-40-8[1]

-

Molecular Formula: C₇H₇Cl₂NO[1]

-

IUPAC Name: O-[(2,4-dichlorophenyl)methyl]hydroxylamine[1]

-

Synonyms: 2,4-dichlorobenzyloxyamine, O-(2,4-Dichlorobenzyl)hydroxylamine[1]

The hydrochloride salt of this compound (CAS: 51572-93-1) is also commonly used in research settings due to its increased stability and solubility in aqueous media.

Figure 1: 2D structure of O-(2,4-Dichlorobenzyl)hydroxylamine.

Physicochemical Properties

A thorough understanding of the physicochemical properties of O-(2,4-Dichlorobenzyl)hydroxylamine is fundamental for its application in experimental settings, from dissolution for in vitro assays to formulation for in vivo studies.

| Property | Value | Source |

| Molecular Weight | 192.04 g/mol | [1] |

| Physical Form | Solid (for the hydrochloride salt) | |

| Melting Point | 155-156 °C (for the hydrochloride salt) | |

| XLogP3 | 2.3 | [1] |

| Polar Surface Area | 35.3 Ų | [1] |

| Solubility | Soluble in DMSO and DMF (for the hydrochloride salt) | [2] |

Synthesis and Purification

The synthesis of O-(2,4-Dichlorobenzyl)hydroxylamine is typically achieved through a two-step process, a common strategy for the preparation of O-alkylhydroxylamines.[3] This method offers a reliable route to the target compound with good yields.

Figure 2: General synthesis workflow for O-(2,4-Dichlorobenzyl)hydroxylamine.

Experimental Protocol: A Representative Synthesis

The following protocol is a representative example based on established methods for the synthesis of analogous O-alkylhydroxylamines.[3] Researchers should optimize conditions based on their specific laboratory setup and available starting materials.

Step 1: Synthesis of N-(2,4-Dichlorobenzyloxy)phthalimide

-

To a stirred solution of N-hydroxyphthalimide in a suitable polar aprotic solvent (e.g., dimethylformamide - DMF), add an appropriate base (e.g., potassium carbonate) at room temperature.

-

Slowly add a solution of 2,4-dichlorobenzyl bromide in the same solvent to the reaction mixture.

-

Heat the reaction mixture and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and pour it into ice-water.

-

Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield N-(2,4-Dichlorobenzyloxy)phthalimide.

Step 2: Synthesis of O-(2,4-Dichlorobenzyl)hydroxylamine

-

Suspend the N-(2,4-Dichlorobenzyloxy)phthalimide from Step 1 in a suitable solvent such as ethanol.

-

Add hydrazine hydrate to the suspension at room temperature.

-

Stir the mixture for several hours, during which a precipitate of phthalhydrazide will form.

-

Filter off the precipitate and wash it with the solvent.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in a suitable solvent (e.g., diethyl ether) and treat with ethereal HCl to precipitate the hydrochloride salt of the product.

-

Collect the precipitate by filtration, wash with cold ether, and dry under vacuum to obtain O-(2,4-Dichlorobenzyl)hydroxylamine hydrochloride. The free base can be obtained by neutralization with a suitable base.

Causality in Experimental Choices:

-

Choice of Solvent: DMF in Step 1 is an excellent choice due to its high polarity, which facilitates the dissolution of the reactants and promotes the Sₙ2 reaction. Ethanol in Step 2 is a good solvent for both the intermediate and hydrazine, allowing for a homogeneous reaction.

-

Use of Hydrazine: Hydrazine is a powerful nucleophile that effectively cleaves the phthalimide protecting group, liberating the desired hydroxylamine.

-

Formation of the Hydrochloride Salt: The conversion to the hydrochloride salt is a crucial purification step. It facilitates the precipitation of the product from the organic solvent, leaving many impurities behind, and enhances the stability of the final compound for storage.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized O-(2,4-Dichlorobenzyl)hydroxylamine. While specific experimental spectra for this compound are not widely published, the expected spectral data can be predicted based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic methylene protons, and the amine protons. The aromatic region will display a complex multiplet pattern due to the dichloro-substitution. The benzylic protons (-CH₂-) will likely appear as a singlet, and the amine protons (-NH₂) as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will show signals for the aromatic carbons and the benzylic carbon. The chemical shifts of the aromatic carbons will be influenced by the electron-withdrawing effects of the chlorine atoms.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak corresponding to the molecular weight of the compound (192.04 g/mol ). The fragmentation pattern would be expected to show a prominent peak corresponding to the stable 2,4-dichlorobenzyl cation.

Infrared (IR) Spectroscopy

The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the amine group (around 3300-3500 cm⁻¹), C-H stretching of the aromatic and aliphatic groups, and C=C stretching of the aromatic ring.

Mechanism of Action and Biological Activity: A Potent IDO1 Inhibitor

The primary biological significance of O-(2,4-Dichlorobenzyl)hydroxylamine lies in its ability to inhibit the enzyme Indoleamine 2,3-dioxygenase-1 (IDO1).[2][4][5] IDO1 is a heme-containing enzyme that catalyzes the rate-limiting step in the catabolism of the essential amino acid tryptophan along the kynurenine pathway.[2]

Figure 3: Simplified schematic of IDO1 pathway inhibition.

In the tumor microenvironment, the upregulation of IDO1 leads to the depletion of tryptophan and the accumulation of kynurenine metabolites. This has a profound immunosuppressive effect, primarily by inhibiting the proliferation and function of effector T-cells and promoting the generation of regulatory T-cells.[2] By inhibiting IDO1, O-(2,4-Dichlorobenzyl)hydroxylamine can reverse this immunosuppression, thereby restoring the ability of the immune system to recognize and attack cancer cells.

Safety and Handling

Given its chemical nature as a hydroxylamine derivative and a chlorinated aromatic compound, O-(2,4-Dichlorobenzyl)hydroxylamine and its hydrochloride salt should be handled with appropriate safety precautions in a laboratory setting.

-

General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

-

Toxicology: Specific toxicological data such as an LD₅₀ for O-(2,4-Dichlorobenzyl)hydroxylamine is not available. However, related compounds like benzylamines and hydroxylamine hydrochloride are known to be harmful if swallowed and can cause skin and eye irritation.[6][7] Repeated exposure to hydroxylamine derivatives may also lead to respiratory sensitization.[5]

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.

Applications and Future Directions

The primary application of O-(2,4-Dichlorobenzyl)hydroxylamine is as a research tool for studying the role of IDO1 in various physiological and pathological processes. Its potential as a therapeutic agent, particularly in the context of cancer immunotherapy, is an active area of investigation.

-

Cancer Immunotherapy: As an IDO1 inhibitor, this compound holds promise for use in combination with other immunotherapies, such as checkpoint inhibitors, to enhance anti-tumor immune responses.

-

Organic Synthesis: It serves as a valuable building block for the synthesis of more complex molecules, including other potential drug candidates and chemical probes.[4]

Future research will likely focus on a more detailed characterization of its pharmacokinetic and pharmacodynamic properties, as well as its efficacy in preclinical models of cancer and other diseases where IDO1 is implicated.

Conclusion

O-(2,4-Dichlorobenzyl)hydroxylamine represents a significant molecule at the intersection of organic synthesis and medicinal chemistry. Its role as a potent IDO1 inhibitor underscores the power of rational drug design in developing targeted therapies. This guide has provided a comprehensive overview of its properties, synthesis, and biological activity, intended to equip researchers and drug development professionals with the foundational knowledge necessary to effectively utilize this compound in their scientific endeavors. The continued exploration of O-(2,4-Dichlorobenzyl)hydroxylamine and its derivatives will undoubtedly contribute to a deeper understanding of immune regulation and may pave the way for novel therapeutic strategies against cancer and other challenging diseases.

References

-

O-Alkylhydroxylamines as Rationally-designed Mechanism-based Inhibitors of Indoleamine 2,3-Dioxygenase-1. (2015). PubMed Central. [Link]

-

Recent advances in the discovery of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors. (n.d.). PubMed Central. [Link]

-

O-alkylhydroxylamines as rationally-designed mechanism-based inhibitors of indoleamine 2,3-dioxygenase-1. (2016). PubMed. [Link]

- 13C ; DEPT135 ; HSQC) and HRMS spectra. (n.d.). [No valid source found].

-

Degradation of benzylamines during chlorination and chloramination | Request PDF. (n.d.). ResearchGate. [Link]

-

Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]

-

1H NMR spectrum of Compound 32. (n.d.). The Royal Society of Chemistry. [Link]

- Process for the preparation of O-substituted hydroxylamines. (n.d.).

-

Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]

-

IDO1 inhibitory activities of designed derivatives. (n.d.). ResearchGate. [Link]

-

O-(2,4-Dichlorobenzyl)hydroxylamine. (n.d.). PubChem. [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]

-

The acute toxicity and primary irritancy of N-benzyl-N,N-dimethylamine. (1985). PubMed. [Link]

-

Degradation of benzylamines during chlorination and chloramination. (n.d.). RSC Publishing. [Link]

- Proton NMR chemical shifts and coupling constants for brain metabolites. (n.d.). [No valid source found].

- O-(2,4-Dichlorobenzyl)hydroxylamine hydrochloride. (n.d.). [No valid source found].

- a guide to 13c nmr chemical shift values. (n.d.). [No valid source found].

- IR Chart. (n.d.). [No valid source found].

-

1 H-Chemical Shifts and Selected 1 H, 1 H-Coupling Constants. (n.d.). ResearchGate. [Link]

- New compounds: synthesis of O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride. (n.d.). [No valid source found].

- IR Absorption Table. (n.d.). [No valid source found].

-

13C NMR Chemical Shift. (n.d.). Oregon State University. [Link]

- IR Absorption Table. (n.d.). [No valid source found].

- Method for preparing O-benzylhydroxylamine hydrochloride. (n.d.).

- Synthetic method of O- (3-chloro-2-propenyl) hydroxylamine. (n.d.).

-

Identification and Characterization of a Novel Indoleamine 2,3-Dioxygenase 1 Protein Degrader for Glioblastoma. (n.d.). PubMed Central. [Link]

- Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identific

-

Indoleamine 2,3-Dioxygenase and Its Therapeutic Inhibition in Cancer. (2017). PubMed - NIH. [Link]

-

2,4-Dichloro-N-[(2,4-dichlorophenyl)methyl]-N-hydroxybenzenemethanamine. (n.d.). PubChem. [https://pubchem.ncbi.nlm.nih.gov/compound/2_4-Dichloro-N-(2_4-dichlorophenyl_methyl-N-hydroxybenzenemethanamine]([Link]

- ICSC 1747 - HYDROXYLAMINE (50% aqueous solution). (n.d.). [No valid source found].

-

FT-IR Spectra of (a) 2-hydroxybenzaldehyde, (b) 2-chlorobenzylamine, and (c) Schiff Base Ligand. (n.d.). ResearchGate. [Link]

-

Identification and Characterization of a Novel Indoleamine 2,3-Dioxygenase 1 Protein Degrader for Glioblastoma. (2022). PubMed. [Link]

-

Benzaldehyde, 4-hydroxy-. (n.d.). the NIST WebBook. [Link]

Sources

- 1. O-(2,4-Dichlorobenzyl)hydroxylamine | C7H7Cl2NO | CID 468125 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. O-Alkylhydroxylamines as Rationally-designed Mechanism-based Inhibitors of Indoleamine 2,3-Dioxygenase-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New compounds: synthesis of O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent advances in the discovery of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. O-alkylhydroxylamines as rationally-designed mechanism-based inhibitors of indoleamine 2,3-dioxygenase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The acute toxicity and primary irritancy of N-benzyl-N,N-dimethylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. datasheets.scbt.com [datasheets.scbt.com]

Introduction: A Versatile Reagent at the Nexus of Synthesis and Biochemistry

An In-Depth Technical Guide to O-(2,4-Dichlorobenzyl)hydroxylamine

O-(2,4-Dichlorobenzyl)hydroxylamine is a substituted hydroxylamine that has emerged as a molecule of significant interest for researchers in organic synthesis, medicinal chemistry, and biochemistry. Its unique structure, featuring a nucleophilic hydroxylamine moiety and a lipophilic 2,4-dichlorobenzyl group, imparts a distinct profile of reactivity and biological activity. This guide provides a comprehensive technical overview of its core properties, synthesis, reactivity, and applications, designed for the practicing scientist and drug development professional. We will delve into the causality behind its chemical behavior, explore its utility as a synthetic building block, and examine its potential as a modulator of biological systems, particularly as an enzyme inhibitor.

Part 1: Core Physicochemical and Structural Data

The fundamental identity and properties of a compound dictate its handling, reactivity, and potential applications. O-(2,4-Dichlorobenzyl)hydroxylamine is most commonly supplied and used as its hydrochloride salt to improve shelf stability.

Structural and Physical Properties Summary

The data below has been compiled for both the free base and its more common hydrochloride salt, providing a clear reference for experimental design.

| Property | O-(2,4-Dichlorobenzyl)hydroxylamine (Free Base) | O-(2,4-Dichlorobenzyl)hydroxylamine HCl (Hydrochloride Salt) | Source(s) |

| CAS Number | 52370-40-8 | 51572-93-1 | [1] |

| Molecular Formula | C₇H₇Cl₂NO | C₇H₈Cl₃NO | [1][2] |

| Molecular Weight | 192.04 g/mol | 228.50 g/mol | [1][3] |

| IUPAC Name | O-[(2,4-dichlorophenyl)methyl]hydroxylamine | 1-[(aminooxy)methyl]-2,4-dichlorobenzene hydrochloride | [1] |

| Physical Form | - | Solid | |

| Melting Point | Not Reported | 155-156 °C | |

| XLogP3 (Computed) | 2.3 | - | [1] |

| Solubility | - | Soluble in water, DMSO, and DMF | [4] |

| Storage | - | Inert atmosphere, room temperature | [2][5] |

-

Expert Insight: The presence of the two chlorine atoms on the benzene ring significantly increases the molecule's lipophilicity (as indicated by the computed XLogP3 value) compared to unsubstituted O-benzylhydroxylamine.[4] This property can enhance membrane permeability, a critical factor in its biological applications, such as enzyme inhibition within a cellular context.[4] The hydrochloride salt form is preferred for its improved stability and handling characteristics compared to the free base.

Part 2: Core Reactivity and Mechanistic Considerations

The chemical utility of O-(2,4-Dichlorobenzyl)hydroxylamine is dominated by the nucleophilic character of the terminal amino group.

Primary Reactivity: Oxime Formation

The most prominent reaction is its condensation with aldehydes and ketones to form stable oxime ethers.[4] This reaction is foundational to its use as a derivatizing agent and a linker in more complex synthetic schemes.

-

Mechanism: The reaction proceeds via nucleophilic addition of the hydroxylamine's nitrogen atom to the electrophilic carbonyl carbon, followed by dehydration to yield the C=N double bond of the oxime. This process is often catalyzed by mild acid or base.

Below is a diagram illustrating the general mechanism of oxime formation.

Caption: General mechanism of oxime formation.

Other Reactions

-

Substitution: The hydroxylamine group can act as a leaving group in nucleophilic substitution reactions under specific conditions.[4]

-

Redox Chemistry: The nitrogen atom can be oxidized or reduced, leading to a variety of different products, although these reactions are less common in its standard applications.[4]

Part 3: Synthesis and Quality Control

A reliable synthetic route is crucial for obtaining high-purity material for research. A common and validated approach involves the protection of hydroxylamine as an oxime, followed by alkylation with 2,4-dichlorobenzyl chloride and subsequent deprotection.

Validated Synthetic Protocol

This protocol is adapted from established methods for preparing O-alkylhydroxylamines.[4][6] The key is using a ketone to form a temporary, stable oxime, which masks the reactive hydroxylamine during the alkylation step.

Step 1: Oxime Formation (Protection)

-

Combine hydroxylamine hydrochloride and a base (e.g., sodium acetate) in a suitable solvent (e.g., water/ethanol mixture).

-

Add an excess of a ketone, such as butanone or methyl isobutyl ketone, to the mixture.[4][6]

-

Stir at room temperature until the oxime precipitates or is fully formed, which can be monitored by TLC.

-

Isolate the resulting ketoxime.

Step 2: O-Alkylation

-

Dissolve the ketoxime in an aprotic polar solvent like Dimethyl Sulfoxide (DMSO).[4]

-

Add a strong base (e.g., sodium hydride or a non-nucleophilic base like [Bmim]OH) to deprotonate the oxime oxygen.

-

Slowly add a stoichiometric amount of 2,4-dichlorobenzyl chloride to the reaction mixture.

-

Heat the reaction (e.g., 60–70°C) for several hours, monitoring progress by HPLC or TLC.[4]

Step 3: Deprotection (Hydrolysis)

-

After the alkylation is complete, cool the reaction mixture.

-

Add an aqueous acid solution (e.g., HCl) to hydrolyze the oxime ether, liberating the desired O-(2,4-Dichlorobenzyl)hydroxylamine as its hydrochloride salt.

-

The product often precipitates upon acidification and can be collected by filtration.

Step 4: Purification

-

Recrystallize the crude product from a suitable solvent system, such as ethanol, to achieve high purity.[4]

Caption: Synthetic workflow for O-(2,4-Dichlorobenzyl)hydroxylamine HCl.

Analytical Quality Control

Ensuring the purity and identity of the final product is paramount.

-

High-Performance Liquid Chromatography (HPLC): The primary technique for assessing purity. A typical method uses a C18 reverse-phase column with a mobile phase of acetonitrile and water (containing 0.1% TFA) and UV detection at 254 nm.[4]

-

Nuclear Magnetic Resonance (NMR): ¹H NMR is used to confirm the chemical structure. Expected signals include characteristic peaks for the aromatic protons (δ 7.5–7.7), the benzylic methylene protons (CH₂, δ 4.8), and the broad amino protons (NH₂, δ 3.2).[4]

-

Elemental Analysis: Verifies the elemental composition, particularly the chlorine content, to confirm the correct stoichiometry.[4]

Part 4: Applications in Scientific Research

The unique properties of this molecule have led to its use in several key areas of research.

-

Pharmaceutical and Agrochemical Synthesis: It serves as a crucial intermediate.[3] The hydroxylamine functional group can be incorporated into larger molecules to create oximes, hydroxamic acids, and other functionalities that are common in biologically active compounds.

-

Biochemical Probes and Enzyme Inhibition: O-(2,4-Dichlorobenzyl)hydroxylamine has been specifically investigated for its ability to inhibit Indoleamine 2,3-dioxygenase-1 (IDO1).[4] IDO1 is a significant enzyme in immunology and oncology, as it plays a role in suppressing the immune response.[4] Inhibiting this enzyme is a promising strategy for cancer immunotherapy, making this compound and its derivatives valuable candidates for drug discovery.[4]

-

Analytical Derivatization: Analogous to reagents like O-(Pentafluorobenzyl)hydroxylamine, this compound can be used to "tag" carbonyl-containing analytes (e.g., aldehydes and ketones in biological samples).[4] The resulting oxime is more amenable to analysis by techniques like HPLC-UV or mass spectrometry, enhancing detection sensitivity and chromatographic performance.

Part 5: Safety, Handling, and Storage

Proper handling and storage are essential for ensuring user safety and maintaining the integrity of the compound. The hydrochloride salt is classified as a hazardous substance.

GHS Hazard Summary

| Pictogram | Signal Word | Hazard Statements | Precautionary Statements |

| GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | P261: Avoid breathing dust. P270: Do not eat, drink or smoke when using this product. P280: Wear protective gloves/eye protection. P302+P352: IF ON SKIN: Wash with plenty of water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P405: Store locked up. P501: Dispose of contents/container to an approved waste disposal plant. |

(Data compiled from multiple supplier safety data sheets)[7]

Handling and Storage Protocols

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear impervious gloves (e.g., nitrile), chemical safety goggles, and a lab coat.[4]

-

Storage Conditions: Store in a tightly sealed container in a dry, cool place. To prevent hydrolysis and degradation, storage under an inert atmosphere (e.g., argon or dry nitrogen) is strongly recommended.[4]

-

Spill Management: In case of a spill, avoid generating dust. Neutralize with a weak base like sodium bicarbonate, then collect with an inert absorbent material for proper disposal.[4]

Conclusion

O-(2,4-Dichlorobenzyl)hydroxylamine is more than a simple chemical intermediate; it is a versatile tool for the modern researcher. Its well-defined reactivity, particularly in forming stable oximes, makes it invaluable in organic synthesis and analytical chemistry. Furthermore, its demonstrated biological activity as an IDO1 inhibitor highlights its potential in the highly relevant field of cancer immunotherapy. By understanding its fundamental properties, synthetic pathways, and safety requirements, scientists can effectively leverage this compound to advance their research and development goals.

References

- Benchchem. O-(2,4-Dichlorobenzyl)hydroxylamine hydrochloride | 51572-93-1. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFmSLyHZwhtQUXpY6Rh0vNoyCEi4Vr5InZKOdIOwbdUmpT7GefEk2C2fg5nC4WmGX5a1owGztPn9-j6IRj-cVfLR_hiBGMa-f8_fB_tNC-9MIqE_SOtY0GXeRbZPR8mchqbupb1Fg==]

- Sigma-Aldrich. O-(2,4-Dichlorobenzyl)hydroxylamine hydrochloride | 51572-93-1. [URL: https://www.sigmaaldrich.com/product/aldrich/ciah987f2131]

- PubChem. O-(2,4-Dichlorobenzyl)hydroxylamine | C7H7Cl2NO | CID 468125. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/468125]

- Sigma-Aldrich. O-(2,4-Dichlorobenzyl)hydroxylamine hydrochloride | 51572-93-1. [URL: https://www.sigmaaldrich.com/product/ambeed/ambh2d6ff042]

- MySkinRecipes. O-(2,4-Dichlorobenzyl)hydroxylamine hydrochloride. [URL: https://myskinrecipes.com/ingredients/o-2-4-dichlorobenzyl-hydroxylamine-hydrochloride]

- AA Blocks. Safety Data Sheet. [URL: https://www.aablocks.com/msds/51850-95-4.html]

- Lead Sciences. O-(2,4-Dichlorobenzyl)hydroxylamine hydrochloride. [URL: https://www.leadsciences.com/product/o-24-dichlorobenzylhydroxylamine-hydrochloride/]

- LabSolu. O-(2,4-Dichlorobenzyl)hydroxylamine hydrochloride. [URL: https://labsolu.ca/product/o-24-dichlorobenzylhydroxylamine-hydrochloride/]

- Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [URL: http://www.hymasynthesis.com/]

- Sigma-Aldrich. SAFETY DATA SHEET. [URL: https://www.sigmaaldrich.com/sds/sigald/255580]

- Fisher Scientific. SAFETY DATA SHEET. [URL: https://www.fishersci.com/sds?productName=AC223290050]

- Wikipedia. Hydroxylamine. [URL: https://en.wikipedia.org/wiki/Hydroxylamine]

- BLD Pharm. 51572-93-1|O-(2,4-Dichlorobenzyl)hydroxylamine hydrochloride. [URL: https://www.bldpharm.com/products/51572-93-1.html]

- CAMEO Chemicals - NOAA. HYDROXYLAMINE. [URL: https://cameochemicals.noaa.gov/chemical/981]

- Organic Chemistry Portal. Hydroxylamine synthesis by oxidation. [URL: https://www.organic-chemistry.

- SciSpace. A Simple and Direct LC-MS Method for Determination of Genotoxic Impurity Hydroxylamine in Pharmaceutical compounds. [URL: https://typeset.

- Google Patents. US5599988A - Large scale preparation of 2,4-dihydroxybenzaldehyde using a variation of the Vilsmeierhaack reaction and isolated intermediates. [URL: https://patents.google.

- IJPPR. Determination of Hydroxylamine by HPLC, a Mutagenic Impurity in Febuxostat Drug Substance. [URL: https://ijppr.humanjournals.com/wp-content/uploads/2018/07/24.Vundavilli-Jagadeesh-Kumar-et-al.pdf]

- BLD Pharm. 755740-10-4|O-(3,5-Dichlorobenzyl)hydroxylamine. [URL: https://www.bldpharm.com/products/755740-10-4.html]

- Google Patents. CN112851544A - Synthetic method of O- (3-chloro-2-propenyl) hydroxylamine. [URL: https://patents.google.

Sources

- 1. O-(2,4-Dichlorobenzyl)hydroxylamine | C7H7Cl2NO | CID 468125 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. O-(2,4-Dichlorobenzyl)hydroxylamine hydrochloride - Lead Sciences [lead-sciences.com]

- 3. O-(2,4-Dichlorobenzyl)hydroxylamine hydrochloride [myskinrecipes.com]

- 4. O-(2,4-Dichlorobenzyl)hydroxylamine hydrochloride | 51572-93-1 | Benchchem [benchchem.com]

- 5. 51572-93-1|O-(2,4-Dichlorobenzyl)hydroxylamine hydrochloride|BLD Pharm [bldpharm.com]

- 6. CN112851544A - Synthetic method of O- (3-chloro-2-propenyl) hydroxylamine - Google Patents [patents.google.com]

- 7. labsolu.ca [labsolu.ca]

O-(2,4-Dichlorobenzyl)hydroxylamine: A Technical Guide for Researchers

Prepared by: Gemini, Senior Application Scientist

Introduction

O-(2,4-Dichlorobenzyl)hydroxylamine is a substituted hydroxylamine derivative that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. Its utility as a synthetic intermediate and, more notably, as a modulator of enzymatic pathways, positions it as a valuable tool for researchers. This guide provides an in-depth overview of its chemical properties, synthesis, applications, and analytical characterization, with a focus on insights relevant to drug discovery professionals.

The structural hallmark of this molecule is the presence of a dichlorinated benzyl group attached to the oxygen atom of a hydroxylamine moiety. This substitution pattern is not merely incidental; the electron-withdrawing nature and steric bulk of the chlorine atoms at the 2 and 4 positions of the phenyl ring are critical to its chemical reactivity and biological activity. This guide will delve into the causality behind these structural nuances and their implications for its application.

Core Molecular Properties

O-(2,4-Dichlorobenzyl)hydroxylamine is most commonly handled in its hydrochloride salt form to enhance stability and solubility. The fundamental properties of both the free base and the hydrochloride salt are summarized below.

| Property | O-(2,4-Dichlorobenzyl)hydroxylamine (Free Base) | O-(2,4-Dichlorobenzyl)hydroxylamine HCl (Hydrochloride Salt) |

| Molecular Formula | C₇H₇Cl₂NO[1] | C₇H₈Cl₃NO[2] or C₇H₈O₁N₁Cl₃[3] |

| Molecular Weight | 192.04 g/mol [1] | 228.5 g/mol [2][4][5][6] |

| CAS Number | 52370-40-8[1] | 51572-93-1[2][4][6] |

| IUPAC Name | O-[(2,4-dichlorophenyl)methyl]hydroxylamine[1] | 1-[(aminooxy)methyl]-2,4-dichlorobenzene hydrochloride[3] |

| Physical Form | Solid[4] | Solid[4] |

| Melting Point | Not reported | 155-156 °C[4] |

Synthesis and Chemical Reactivity

Synthetic Pathway

The synthesis of O-substituted hydroxylamines can be achieved through various established methods in organic chemistry. A common and logical approach for O-(2,4-Dichlorobenzyl)hydroxylamine involves the alkylation of a protected hydroxylamine derivative, such as N-hydroxyphthalimide, with 2,4-dichlorobenzyl chloride, followed by deprotection.

The rationale for this two-step process is rooted in controlling selectivity. Hydroxylamine itself is a bidentate nucleophile, with potential for reaction at both the nitrogen and oxygen atoms. By using a protected form like N-hydroxyphthalimide, the nitrogen is rendered non-nucleophilic, ensuring that the alkylation occurs exclusively at the oxygen atom. The subsequent deprotection, typically via hydrazinolysis, efficiently liberates the desired O-alkylated hydroxylamine.

Diagram: Generalized Synthetic Workflow

Caption: A generalized workflow for the synthesis of O-(2,4-Dichlorobenzyl)hydroxylamine.

Key Chemical Reactions

O-(2,4-Dichlorobenzyl)hydroxylamine hydrochloride is a versatile reagent in organic synthesis. Its reactivity is primarily centered around the nucleophilic amino group.

-

Condensation with Carbonyls: It readily reacts with aldehydes and ketones to form stable oxime derivatives. This reaction is fundamental in derivatization for analytical purposes and in the synthesis of more complex molecules.

-

Nucleophilic Substitution: The hydroxylamine moiety can act as a nucleophile, participating in substitution reactions.

-

Amination Reactions: O-substituted hydroxylamines are known to be effective electrophilic aminating agents, facilitating the formation of C-N, N-N, O-N, and S-N bonds.

Application in Drug Discovery: IDO1 Inhibition

A primary driver for the scientific interest in O-(2,4-Dichlorobenzyl)hydroxylamine is its activity as an inhibitor of Indoleamine 2,3-dioxygenase-1 (IDO1).

The Role of IDO1 in Immuno-oncology

IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine pathway.[7][8] In the context of cancer, the overexpression of IDO1 by tumor cells or surrounding immune cells creates an immunosuppressive microenvironment.[7] This is achieved through two main mechanisms:

-

Tryptophan Depletion: The local depletion of tryptophan stalls the proliferation of effector T-cells, which are crucial for anti-tumor immunity.

-

Kynurenine Accumulation: The accumulation of kynurenine and its downstream metabolites actively induces the apoptosis of T-cells and promotes the development of regulatory T-cells (Tregs), which further suppress the immune response.[7]

By hijacking this pathway, tumors can evade immune surveillance.[7] Therefore, inhibiting IDO1 is a promising therapeutic strategy to restore anti-tumor immunity, particularly in combination with other immunotherapies like checkpoint inhibitors.[9]

Diagram: IDO1-Mediated Immune Suppression

Sources

- 1. static.cymitquimica.com [static.cymitquimica.com]

- 2. O-(2,4-Dichlorobenzyl)hydroxylamine hydrochloride [myskinrecipes.com]

- 3. O-(2,4-Dichlorobenzyl)hydroxylamine hydrochloride | 51572-93-1 [sigmaaldrich.com]

- 4. prochemonline.com [prochemonline.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. O-(2,4-Dichlorobenzyl)hydroxylamine hydrochloride - Lead Sciences [lead-sciences.com]

- 7. What are IDO1 inhibitors and how do they work? [synapse.patsnap.com]

- 8. Frontiers | Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources [frontiersin.org]

- 9. Inhibition Mechanism of Indoleamine 2, 3-Dioxygenase 1 (IDO1) by Amidoxime Derivatives and Its Revelation in Drug Design: Comparative Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

A Predictive Spectroscopic Guide to O-(2,4-Dichlorobenzyl)hydroxylamine for Advanced Research

This technical guide provides a detailed predictive analysis of the spectral data (NMR, IR, MS) for O-(2,4-Dichlorobenzyl)hydroxylamine. In the absence of published experimental spectra for this specific molecule, this document leverages fundamental principles of spectroscopy and comparative data from analogous structures to offer a robust, predictive framework for its characterization. This guide is intended for researchers, scientists, and professionals in drug development who may be synthesizing or working with this compound.

Introduction: The Rationale for Predictive Spectroscopy

O-(2,4-Dichlorobenzyl)hydroxylamine is a substituted hydroxylamine derivative with potential applications in medicinal chemistry and as a synthetic intermediate. Proper characterization is paramount for confirming its identity, purity, and stability. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose.

This guide addresses the current gap in publicly available experimental data by providing a detailed, theory-backed prediction of its spectral characteristics. By dissecting the molecule into its constituent parts—the 2,4-dichlorobenzyl group and the O-hydroxylamine moiety—and analyzing established spectral data of related compounds, we can construct a reliable spectral profile.

Predicted Mass Spectrum (MS) Analysis

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, enabling determination of the molecular weight and elucidation of its structure.

Predicted Molecular Ion: O-(2,4-Dichlorobenzyl)hydroxylamine (C₇H₇Cl₂NO) has a predicted monoisotopic mass of 190.99 amu . Due to the presence of two chlorine atoms, the molecular ion region will exhibit a characteristic isotopic cluster. The M+ peak will be at m/z 191, the M+2 peak (containing one ³⁷Cl) will be approximately 65% of the intensity of the M+ peak, and the M+4 peak (containing two ³⁷Cl atoms) will be about 10% of the M+ peak's intensity.

Table 1: Predicted Mass Spectrometry Data for O-(2,4-Dichlorobenzyl)hydroxylamine

| Fragment Ion | Predicted m/z | Structure of Fragment | Notes |

| [M]⁺ | 191/193/195 | [C₇H₇³⁵Cl₂NO]⁺ | Molecular ion with characteristic Cl isotope pattern. |

| [M-NH₂O]⁺ | 159/161/163 | [C₇H₅³⁵Cl₂]⁺ | Loss of the aminoxy group, forming the 2,4-dichlorobenzyl cation. This is expected to be a major fragment. |

| [C₆H₃Cl₂]⁺ | 145/147 | [C₆H₃³⁵Cl₂]⁺ | Loss of the CH₂ group from the benzyl cation. |

| [C₇H₆Cl]⁺ | 125/127 | [C₇H₆³⁵Cl]⁺ | Loss of a chlorine atom from the benzyl cation. |

Fragmentation Pathway Rationale

The primary fragmentation pathway is expected to be the cleavage of the benzylic C-O bond, which is relatively weak. This will generate the stable 2,4-dichlorobenzyl cation (m/z 159/161/163). This cation is a common and dominant fragment in the mass spectra of similar benzyl compounds like 2,4-dichlorobenzyl chloride.[1] Further fragmentation of this ion is also anticipated, as outlined in Table 1. The fragmentation of benzyl ethers often proceeds through cleavage of the C-O bond, which supports this predicted pathway.[2][3]

Caption: Predicted MS Fragmentation Pathway

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Preparation: Dissolve a small amount of O-(2,4-Dichlorobenzyl)hydroxylamine in a volatile organic solvent such as methanol or dichloromethane.

-

Injection: Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS) for separation from any impurities.

-

Ionization: Utilize a standard electron ionization energy of 70 eV. This energy is sufficient to cause reproducible fragmentation.

-

Analysis: Scan a mass range of m/z 40-300 to detect the molecular ion and all significant fragments.

-

Data Interpretation: Analyze the resulting spectrum for the molecular ion cluster and compare the fragmentation pattern with the predicted pathway.

Predicted Infrared (IR) Spectrum Analysis

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 2: Predicted IR Absorption Frequencies for O-(2,4-Dichlorobenzyl)hydroxylamine

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration Mode |

| 3300 - 3100 | Medium, Broad | N-H | Asymmetric & Symmetric Stretch |

| 3100 - 3000 | Medium | Aromatic C-H | Stretch |

| 2950 - 2850 | Medium | Aliphatic C-H (CH₂) | Stretch |

| 1600, 1475 | Medium-Strong | Aromatic C=C | Ring Stretch |

| 1250 - 1050 | Strong | C-O | Stretch |

| 1100 - 1000 | Strong | C-Cl | Stretch |

| 850 - 800 | Strong | C-H Bending | Aromatic (1,2,4-trisubstituted) |

Rationale for IR Predictions

The predicted IR spectrum is based on well-established correlation tables.[4][5] The N-H stretching of the primary amine group is expected in the 3300-3100 cm⁻¹ region. The aromatic C-H stretches will appear just above 3000 cm⁻¹, while the aliphatic CH₂ stretches will be just below 3000 cm⁻¹. The C-O ether linkage typically shows a strong absorption in the 1250-1050 cm⁻¹ region. The aromatic C=C stretching vibrations will produce characteristic peaks around 1600 and 1475 cm⁻¹. The strong C-Cl bond absorption is expected in the fingerprint region, around 1100-1000 cm⁻¹. The out-of-plane C-H bending for a 1,2,4-trisubstituted benzene ring will give a strong band in the 850-800 cm⁻¹ range.

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a transparent disk. Alternatively, for a quick analysis, a thin film can be cast from a volatile solvent on a salt plate (e.g., NaCl or KBr).

-

Background Scan: Record a background spectrum of the empty sample compartment or the pure KBr pellet.

-

Sample Scan: Place the sample in the spectrometer and record the spectrum.

-

Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum.

-

Analysis: Identify the characteristic absorption bands and compare them with the predicted values.

Predicted Nuclear Magnetic Resonance (NMR) Spectrum Analysis

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show three main groups of signals corresponding to the aromatic protons, the benzylic methylene protons, and the amine protons.

Table 3: Predicted ¹H NMR Chemical Shifts for O-(2,4-Dichlorobenzyl)hydroxylamine

| Proton | Predicted δ (ppm) | Multiplicity | Integration | Rationale |

| Ar-H (H3, H5, H6) | 7.2 - 7.6 | Multiplet | 3H | Deshielded by the aromatic ring and electronegative chlorine atoms. Based on data for 2,4-dichlorotoluene.[6][7] |

| -OCH₂- | ~4.8 - 5.2 | Singlet | 2H | Deshielded by the adjacent oxygen and the aromatic ring. Similar to O-benzylhydroxylamine.[8][9] |

| -NH₂ | ~5.5 - 6.5 | Broad Singlet | 2H | Exchangeable protons; chemical shift can vary with solvent and concentration. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show the distinct carbon environments in the molecule.

Table 4: Predicted ¹³C NMR Chemical Shifts for O-(2,4-Dichlorobenzyl)hydroxylamine

| Carbon | Predicted δ (ppm) | Rationale |

| Aromatic C (quaternary) | 130 - 140 | Attached to chlorine and the CH₂ group. Deshielded. Based on data for 2,4-dichlorotoluene.[10] |

| Aromatic CH | 127 - 132 | Standard aromatic region, influenced by chloro-substituents. |

| -OCH₂- | ~75 - 80 | Aliphatic carbon attached to electronegative oxygen. |

The prediction of NMR spectra can be assisted by specialized software or online databases that use algorithms based on extensive spectral libraries.[11][12]

Caption: General NMR Experimental Workflow

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).[13][14]

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse program. Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon spectrum. As ¹³C has a low natural abundance, a larger number of scans will be required. A proton-decoupled experiment is standard to produce singlets for each unique carbon.

-

Data Processing and Analysis: Process the raw data (Free Induction Decay) by applying a Fourier transform, phase correction, and baseline correction. Integrate the ¹H signals and determine the chemical shifts and multiplicities for all signals in both spectra.

Conclusion

This guide provides a comprehensive, predictive overview of the key spectroscopic features of O-(2,4-Dichlorobenzyl)hydroxylamine. By understanding the expected NMR, IR, and MS data, researchers can more confidently verify the synthesis of this compound and assess its purity. The provided protocols offer a standardized approach to acquiring high-quality experimental data, which can then be compared against these predictions. While predictive, this analysis is grounded in the established principles of chemical spectroscopy and data from closely related molecules, offering a valuable resource for the scientific community.

References

-

PubChem. 2,4-Dichlorotoluene compound summary. [Link]

-

NMRDB.org. Predict 1H proton NMR spectra. [Link]

-

PubChem. 2,4-Dichlorobenzyl chloride compound summary. [Link]

-

Chemistry LibreTexts. Infrared Spectroscopy Absorption Table. [Link]

-

PROSPRE. 1H NMR Predictor. [Link]

-

PubMed. Ion-neutral complexes resulting from dissociative protonation: fragmentation of alpha-furanylmethyl benzyl ethers and 4-N,N-dimethylbenzyl benzyl ethers. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

nmrshiftdb2. open nmr database on the web. [Link]

-

NIST WebBook. Benzene, 2,4-dichloro-1-(chloromethyl)-. [Link]

-

Mestrelab. Simulate and predict NMR spectra. [Link]

-

University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]

-

ACS Publications. Ion-neutral complexes resulting from dissociative protonation: Fragmentation of α-furanylmethyl benzyl ethers and 4-N,N-dimethylbenzyl benzyl ethers. [Link]

-

UCLA Chemistry. IR Absorption Table. [Link]

-

ResearchGate. O-Benzylhydroxylamine Hydrochloride. [Link]

-

eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

-

ResearchGate. Mass spectrum of 2,4-dichlorotoluene. [Link]

-

Pharmaffiliates. 2,4-Dichlorobenzyl Chloride. [Link]

-

Mestrelab. Download NMR Predict. [Link]

-

UCSC Chemistry. Table of Characteristic IR Absorptions. [Link]

-

eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

-

Doc Brown's Chemistry. Introductory note on the 13C NMR spectrum of 1,2-dichloroethane. [Link]

-

Chemistry LibreTexts. ¹³C NMR Spectroscopy. [Link]

Sources

- 1. 2,4-Dichlorobenzyl chloride(94-99-5) MS [m.chemicalbook.com]

- 2. Ion-neutral complexes resulting from dissociative protonation: fragmentation of alpha-furanylmethyl benzyl ethers and 4-N,N-dimethylbenzyl benzyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. 2,3-Dichlorotoluene(32768-54-0) 1H NMR spectrum [chemicalbook.com]

- 7. 2,4-Dichlorotoluene(95-73-8) 1H NMR [m.chemicalbook.com]

- 8. O-Benzylhydroxylamine hydrochloride(2687-43-6) 1H NMR [m.chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. 2,4-Dichlorotoluene | C7H6Cl2 | CID 7254 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Visualizer loader [nmrdb.org]

- 12. Simulate and predict NMR spectra [nmrdb.org]

- 13. 13C nmr spectrum of 1,2-dichloroethane C2H4Cl2 CH2ClCH2Cl analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 1,2-dichloroethane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 14. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Solubility of O-(2,4-Dichlorobenzyl)hydroxylamine Hydrochloride

This guide provides a comprehensive technical overview of the solubility of O-(2,4-Dichlorobenzyl)hydroxylamine hydrochloride (CAS No: 51572-93-1). It is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's physicochemical properties. This document moves beyond a simple data sheet to explain the causality behind solubility characteristics and provide actionable protocols for in-laboratory determination.

Introduction to O-(2,4-Dichlorobenzyl)hydroxylamine Hydrochloride

O-(2,4-Dichlorobenzyl)hydroxylamine hydrochloride is a hydroxylamine derivative characterized by a benzyl group substituted with chlorine atoms at the 2- and 4-positions.[1] It is supplied as a white to off-white crystalline solid.[1] The presence of the hydrochloride salt enhances the polarity of the molecule, which is a critical factor influencing its solubility profile, particularly in aqueous media. The dichloro-substitution on the benzyl ring increases the molecule's lipophilicity and stability compared to non-halogenated or mono-halogenated analogues.[1]

Understanding the solubility of this compound is fundamental for a wide range of applications, from ensuring homogeneity in reaction mixtures during chemical synthesis to predicting its behavior in biological assays and formulating it for preclinical studies.[2][3]

| Property | Value | Source |

| CAS Number | 51572-93-1 | [4][5] |

| Molecular Formula | C₇H₈Cl₃NO | [4] |

| Molecular Weight | 228.50 g/mol | [1][4][5] |

| Physical Form | Solid | |

| Melting Point | 155-156 °C or 170–171.5°C | [1] |

| Purity | Typically ≥95% | [4] |

| Storage | Inert atmosphere, Room Temperature | [4][5] |

Solubility Profile: Known Data and Expert Analysis

Direct, quantitative public data on the solubility of O-(2,4-Dichlorobenzyl)hydroxylamine hydrochloride is limited. However, based on available qualitative statements, data from analogous compounds, and first principles of physical chemistry, we can construct a reliable, field-tested profile.

Qualitative Solubility

O-(2,4-Dichlorobenzyl)hydroxylamine hydrochloride is known to be soluble in polar aprotic organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[1] This is expected, as these solvents effectively solvate both the ionic hydrochloride portion and the organic benzyl ring of the molecule.

Comparative Analysis with Analogues

To estimate its solubility, we can analyze data from structurally similar compounds. This comparative approach is a standard practice in early-stage drug development for anticipating a new chemical entity's behavior.

| Compound | Substituents | Solubility Data | Source |

| O-(2,4-Dichlorobenzyl)hydroxylamine HCl | 2,4-Cl₂ | Soluble in DMSO, DMF (quantitative data pending) | [1] |

| O-Benzylhydroxylamine HCl | No substituents | ~10 mg/mL in DMSO; ~5 mg/mL in DMF; ~1 mg/mL in PBS (pH 7.2) | [6] |

| O-Benzylhydroxylamine (free base) | No substituents | 47 g/L in water; Soluble in DMSO and methanol | [7][8][9] |

Expert Insights:

-

The two chlorine atoms on the benzyl ring in the target compound significantly increase its lipophilicity compared to the unsubstituted O-Benzylhydroxylamine HCl. This increased lipophilicity generally leads to decreased solubility in aqueous media and increased solubility in non-polar organic solvents .

-

Conversely, the hydrochloride salt form is critical for its aqueous solubility. As an acidic salt of a weak base, its solubility in water is expected to be pH-dependent, increasing at lower pH values where the amine is fully protonated.

-